![molecular formula C7H11BrO B13348454 (4-Bromobicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B13348454.png)
(4-Bromobicyclo[2.1.1]hexan-1-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromobicyclo[211]hexan-1-yl)methanol is a compound with a unique bicyclic structure It is characterized by the presence of a bromine atom and a hydroxymethyl group attached to a bicyclo[211]hexane framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromobicyclo[2.1.1]hexan-1-yl)methanol typically involves the use of photochemistry. One common method is the [2 + 2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires special equipment and glassware, making it technically challenging and difficult to scale up . Another approach involves the use of photoredox catalysis with blue LED irradiation, which provides good yields for a broad range of derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the technical challenges associated with its synthesis. advancements in photoredox catalysis and other synthetic methodologies may pave the way for more efficient industrial-scale production in the future.
化学反应分析
Types of Reactions
(4-Bromobicyclo[2.1.1]hexan-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of bicyclo[2.1.1]hexan-1-ylmethanol.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield (4-Bromobicyclo[2.1.1]hexan-1-yl)carboxylic acid, while substitution of the bromine atom with a hydroxyl group can yield (4-Hydroxybicyclo[2.1.1]hexan-1-yl)methanol.
科学研究应用
(4-Bromobicyclo[2.1.1]hexan-1-yl)methanol has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of sp3-rich and strained bicyclic scaffolds.
Medicinal Chemistry: Its unique structure makes it a valuable scaffold for the design of bioactive compounds, potentially improving solubility, activity, and conformational restriction.
Material Science: The compound’s rigid bicyclic structure can be utilized in the development of new materials with specific mechanical and chemical properties.
作用机制
The mechanism by which (4-Bromobicyclo[2.1.1]hexan-1-yl)methanol exerts its effects is not well-documented. its molecular targets and pathways are likely influenced by its unique bicyclic structure and the presence of the bromine atom and hydroxymethyl group. These features may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Bicyclo[2.1.1]hexane: Lacks the bromine atom and hydroxymethyl group, making it less reactive in certain chemical reactions.
Bicyclo[1.1.1]pentane: Another strained bicyclic scaffold, but with a different ring structure and chemical properties.
Bicyclo[3.1.0]hexane: Possesses an all-carbon quaternary center and is synthesized via (3 + 2) annulation of cyclopropenes with aminocyclopropanes.
Uniqueness
(4-Bromobicyclo[2.1.1]hexan-1-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of a bromine atom and a hydroxymethyl group on a bicyclic scaffold makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C7H11BrO |
|---|---|
分子量 |
191.07 g/mol |
IUPAC 名称 |
(4-bromo-1-bicyclo[2.1.1]hexanyl)methanol |
InChI |
InChI=1S/C7H11BrO/c8-7-2-1-6(3-7,4-7)5-9/h9H,1-5H2 |
InChI 键 |
KIKODQNGMLRQDQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CC1(C2)CO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


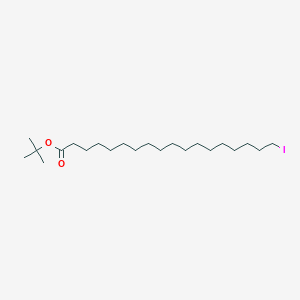


![(5-Benzyl-2-methylhexahydrofuro[3,2-c]pyridin-3a(4H)-yl)methanamine](/img/structure/B13348385.png)
![N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B13348387.png)
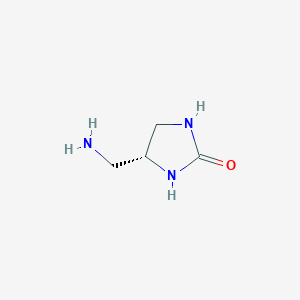
![3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine](/img/structure/B13348397.png)
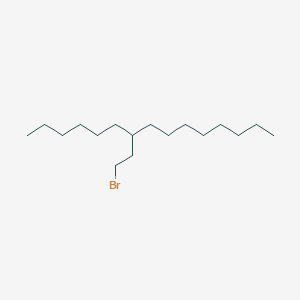

![2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide](/img/structure/B13348420.png)
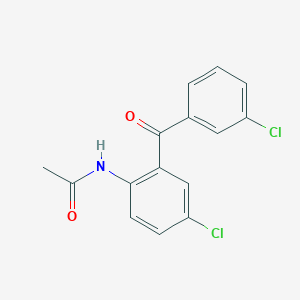
![2,3,7,8,12,13-hexabutoxy-5,10,21-trithiaheptacyclo[12.6.1.04,19.06,18.09,17.011,16.015,20]henicosa-1,3,6,8,11,13,15(20),16,18-nonaene](/img/structure/B13348432.png)
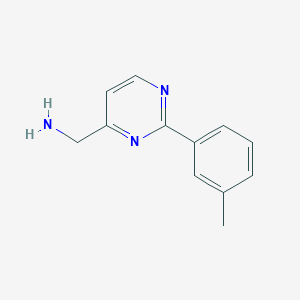
![1-Isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13348448.png)
